molecular formula C22H18O6 B13916516 2,5-Bis(benzyloxy)terephthalic acid

2,5-Bis(benzyloxy)terephthalic acid

Katalognummer: B13916516
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: DPSSFVPIBSKZJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(benzyloxy)terephthalic acid is an organic compound with the molecular formula C22H18O6. It is characterized by the presence of two benzyloxy groups attached to a terephthalic acid core. This compound is typically found as a solid powder or crystalline substance and is primarily used as an intermediate in organic synthesis and as an additive in the polymer industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzyloxy)terephthalic acid generally involves the reaction of terephthalic acid with benzyl alcohol under specific conditions. One common method includes the esterification of terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents and catalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(benzyloxy)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions typically yields terephthalic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Bis(benzyloxy)terephthalic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Bis(benzyloxy)terephthalic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The terephthalic acid core can undergo various chemical transformations, contributing to its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis(benzyloxy)terephthalic acid is unique due to its benzyloxy functional groups, which provide distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .

Eigenschaften

Molekularformel

C22H18O6

Molekulargewicht

378.4 g/mol

IUPAC-Name

2,5-bis(phenylmethoxy)terephthalic acid

InChI

InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26)

InChI-Schlüssel

DPSSFVPIBSKZJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.